molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No. B2617431
M. Wt: 272.12
InChI Key: NHXOWJAQHDXTQW-UHFFFAOYSA-N
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Description

“Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1104630-92-3 . It has a molecular weight of 273.13 .


Synthesis Analysis

This compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-b]pyridine ring attached to a carboxylate group .


Chemical Reactions Analysis

In a study, this compound was used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates .

Scientific Research Applications

Antitumor Properties

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in cancer research. Derivatives of this compound, specifically methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have exhibited growth inhibitory activity on various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These compounds alter the cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as antitumor agents (Queiroz et al., 2011). Another study synthesized novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which showed significant growth inhibition in triple negative breast cancer cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).

Synthesis and Drug Development

This compound is also valuable in the synthesis of novel pharmaceuticals. For instance, various 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been synthesized using palladium-catalyzed C-N Buchwald-Hartwig coupling, showing notable antitumoral activity (Queiroz et al., 2010). Additionally, research on the palladium-catalyzed couplings and intramolecular cyclizations of this compound has expanded the possibilities for creating diverse derivatives for potential pharmaceutical applications (Calhelha & Queiroz, 2010).

Photophysical Properties

The photophysical properties of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been studied for potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and show solvatochromic behavior, making them suitable for use in drug delivery applications and as tools in fluorescence-based biological assays (Carvalho et al., 2013).

Future Directions

The compound has been used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have shown potential antitumor effects . This suggests that it could be further explored in the development of new anticancer drugs.

properties

IUPAC Name

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXOWJAQHDXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Citations

For This Compound
6
Citations
BR Silva, R Rebelo, JM Rodrigues, CPR Xavier… - Molecules, 2021 - mdpi.com
A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a–2h were synthesized by CC Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-…
Number of citations: 2 www.mdpi.com
BR Silva, CPR Xavier, MH Vasconcelos… - 2020 - sciforum.net
Recently, we have been interested in the synthesis of thieno [3, 2-b] pyridine derivatives functionalized on the thiophene ring and in their potential antitumor activity 1. o Sulforhodamine …
Number of citations: 3 sciforum.net
BDR Silva - 2020 - repositorium.sdum.uminho.pt
Nowadays, due to cancer burden, the screening for new potential antitumoral synthetic compounds and the knowledge about some of their possible mechanisms of action have been …
Number of citations: 0 repositorium.sdum.uminho.pt
JM Rodrigues, P Buisson, JM Pereira, IM Pinheiro… - Tetrahedron, 2019 - Elsevier
Novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines were prepared in good to high yields by a tandem one-pot procedure of Sonogashira coupling and 6-endo-dig …
Number of citations: 13 www.sciencedirect.com
V Yogeshwaran, S Dhayanithi, PV Kumar… - Results in …, 2023 - Elsevier
The organic ring closure reaction of diverse acyclic compounds is governed mostly by the Baldwin rule. The ring closure compounds shows emergent application. In recent years, ring …
Number of citations: 0 www.sciencedirect.com
AFF Mota - 2016 - repositorium.sdum.uminho.pt
As doenças neurodegenerativas, como a doença de Machado-Joseph (DMJ), são patologias clínicas progressivas cujas causas permanecem ainda desconhecidas. Até ao momento …
Number of citations: 0 repositorium.sdum.uminho.pt

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